molecular formula C14H17F3N4O5S B5810868 (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE

(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE

Cat. No.: B5810868
M. Wt: 410.37 g/mol
InChI Key: YIZURMZXIUWNTO-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group

Properties

IUPAC Name

(Z)-methoxyimino-oxido-[2-oxo-2-[3-[3-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-1-yl]ethyl]azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O5S/c1-26-18-21(23)9-13(22)19-6-3-7-20(10-19)27(24,25)12-5-2-4-11(8-12)14(15,16)17/h2,4-5,8H,3,6-7,9-10H2,1H3/b21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZURMZXIUWNTO-UZYVYHOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to optimize yield and efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of (1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE involves the release of nitric oxide (NO) under specific conditions. This release can activate various molecular targets and pathways, leading to biological effects such as antiproliferative activity and inhibition of cell migration . The compound’s trifluoromethyl group also contributes to its unique chemical reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-2-METHOXY-1-(2-OXO-2-{3-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,3-DIAZINAN-1-YL}ETHYL)DIAZEN-1-IUM-1-OLATE is unique due to its combination of a trifluoromethyl group, a diazeniumdiolate moiety, and a benzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.